Acetic acid, phenyl-, 2-(diethylamino)ethyl ester
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Overview
Description
Acetic acid, phenyl-, 2-(diethylamino)ethyl ester, also known as Adiphenine, is a chemical compound with the molecular formula C14H21NO2. It is an ester derivative of acetic acid and is characterized by the presence of a phenyl group and a diethylaminoethyl group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, 2-(diethylamino)ethyl ester typically involves the esterification of phenylacetic acid with 2-(diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of phenylacetic acid and 2-(diethylamino)ethanol into the reactor, along with the acid catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Phenylacetic acid and 2-(diethylamino)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, phenyl-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated for its pharmacological properties and potential therapeutic applications.
Industry: The ester is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, phenyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Procaine: An ester of benzoic acid with similar structural features.
Phenylacetic acid esters: Other esters derived from phenylacetic acid with different substituents.
Uniqueness
Acetic acid, phenyl-, 2-(diethylamino)ethyl ester is unique due to its specific combination of a phenyl group and a diethylaminoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2572-38-5 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenylacetate |
InChI |
InChI=1S/C14H21NO2/c1-3-15(4-2)10-11-17-14(16)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
RWVYTYAOLUZVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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